5-ethyl-1-methylpiperazin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1000577-07-0 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-ethyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
QLFQFGAIOKXHLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=O)CN1)C |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Functionalization of the 5 Ethyl 1 Methylpiperazin 2 One Nucleus
General Reaction Profiles of Piperazin-2-ones
The piperazin-2-one (B30754) scaffold, characterized by a six-membered ring containing two nitrogen atoms and a ketone group, exhibits a range of chemical behaviors. Understanding these general reaction profiles is essential for predicting and manipulating the reactivity of specific derivatives like 5-ethyl-1-methylpiperazin-2-one.
The oxidation of piperazine (B1678402) derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For instance, piperazine derivatives have been shown to undergo oxidation by mercury-EDTA, which can result in the formation of piperazine-2,3-diones. nih.gov This process involves the dehydrogenation of the piperazine ring. nih.gov The presence of substituents on the nitrogen atoms and the carbon atoms of the ring can influence the course of the oxidation. For example, 1-benzylpiperazines yield piperazine-2,3-diones, while 1,4-disubstituted piperazines can also be oxidized to their corresponding diones in good yields. nih.gov
In the context of atmospheric chemistry, the oxidation of piperazine initiated by hydroxyl (OH) radicals has been studied. nih.gov This reaction can proceed through both C-H and N-H abstraction, leading to products such as 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, and 1-nitrosopiperazine. nih.gov The presence of dissolved metals, particularly copper, can catalyze the oxidation of piperazine. researchgate.netutexas.edu
The reduction of the amide and ester carbonyl groups within piperazin-2-one derivatives can be achieved using reagents like borane-tetrahydrofuran (B86392) complex. nih.gov This reaction converts the piperazin-2-one ring into a piperazine ring. nih.gov The specific stereochemistry of substituents on the ring can influence the biological activity of the resulting piperazine derivatives. nih.gov
Lithium aluminum hydride has also been employed for the reduction of N-alkyl and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones, which are structurally related to piperazin-2-ones. rsc.org The products of these reductions can vary depending on the stoichiometry of the reducing agent and the substitution pattern of the starting lactam. rsc.org For instance, reduction of 1-methyl-pyrrolidin-2-one with a limited amount of lithium aluminum hydride can lead to the formation of a dimer. rsc.org
The piperazine ring contains two nitrogen atoms which can act as nucleophiles. nih.gov The reactivity of these nitrogen atoms is influenced by the substituents attached to them. The presence of electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atoms, while electron-donating groups can increase it.
Aromatic rings are generally nucleophilic but can be made electrophilic by the presence of electron-withdrawing substituents, making them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction proceeds through a negatively charged intermediate, and its rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com
The addition of nucleophiles to electron-deficient arenes is often energetically unfavorable due to the disruption of aromaticity, resulting in unstable intermediates. nih.gov In contrast, the addition of nucleophiles to aliphatic π-electrophiles, such as those that could be formed from piperazin-2-ones, is generally more favorable. nih.gov The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution reactions has also been studied, where the reaction mechanism can be influenced by the leaving group and the nucleophile. nih.gov
Derivatization Strategies for Enhancing Molecular Complexity
The functionalization of the piperazin-2-one core is a key strategy for creating diverse molecular architectures with a range of potential applications.
The nitrogen atoms of the piperazine ring are common sites for functionalization. N-alkylation can be achieved by reacting the piperazine derivative with an alkyl halide. researchgate.netnih.gov The reaction conditions, such as the solvent and the presence of a base, can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, using a base like potassium carbonate in a solvent like dimethylformamide can facilitate the reaction. researchgate.net N-acylation is another common transformation, often carried out using acyl chlorides or anhydrides.
A simple procedure for the N-alkylation of N-acetylpiperazine involves reaction with an alkyl halide followed by hydrolysis of the acetyl group to yield N-alkylpiperazines. researchgate.net This method has been used to synthesize a series of N-alkylpiperazines. researchgate.net
Direct C-H functionalization of the piperazine ring has emerged as a powerful tool for introducing molecular complexity. mdpi.comnih.govnsf.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct installation of substituents onto the carbon framework of the ring. nih.gov
Various methods have been developed for the C-H functionalization of piperazines, including those involving transition-metal catalysis and photoredox catalysis. nih.gov For example, photoredox catalysis using iridium-based photocatalysts has been employed for the α-C-H arylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub This method involves the oxidation of the piperazine to form an α-amino radical, which then couples with an aromatic partner. mdpi.comencyclopedia.pub
Copper-mediated C-H functionalization has also been reported. The SnAP (Tin Amine Protocol) reagents, for instance, can be used in copper-catalyzed reactions to synthesize α-heteroarylated piperazines. mdpi.comencyclopedia.pub These reactions proceed through the formation of an α-aminyl radical. mdpi.comencyclopedia.pub
Formation of Poly-Substituted Piperazin-2-one Structures
The generation of poly-substituted piperazin-2-one structures from a pre-existing this compound core can be achieved through a variety of synthetic strategies. These methods primarily focus on the functionalization of the carbon atoms of the piperazine ring, a challenging yet crucial endeavor for expanding structural diversity. nih.govnsf.gov While direct C-H functionalization of the piperazine ring is an emerging field, more established methods often rely on the use of precursors that can be cyclized to form the desired substituted piperazin-2-one. mdpi.comencyclopedia.pub
One common approach involves the diastereoselective alkylation of a chiral piperazin-2-one lactam. researchgate.net Although starting from a different precursor, this methodology highlights the potential to introduce substituents at the C-3 position of the piperazin-2-one ring with high stereocontrol. Another strategy involves the [3+2] cycloaddition of a nitrone derived from a piperazin-2-one with various alkenes, which allows for the introduction of substituents at the C-3 and C-5 positions. researchgate.net
Furthermore, the synthesis of polysubstituted piperidines, which are structurally related to piperazin-2-ones, can be achieved through intramolecular cyclization reactions, offering insights into potential pathways for creating complex piperazin-2-one derivatives. nih.gov The development of catalytic methods for the synthesis of C-substituted piperazines, for instance through iridium-catalyzed [3+3] cycloadditions of imines, provides a modern and atom-economical approach to complex piperazine scaffolds. nih.govacs.org While not directly demonstrated on this compound, these methods represent the current state-of-the-art for the synthesis of carbon-substituted piperazine derivatives and could likely be adapted for the further functionalization of the this compound nucleus. rsc.org
The table below summarizes general strategies for the synthesis of substituted piperazin-2-one structures that could be conceptually applied to create poly-substituted derivatives starting from or analogous to this compound.
| Methodology | Position(s) Functionalized | Key Features | Representative Precursors |
| Diastereoselective Alkylation | C-3 | High stereocontrol | Chiral piperazin-2-one lactams |
| [3+2] Cycloaddition | C-3, C-5 | Introduces diverse substituents | Piperazin-2-one derived nitrones, Alkenes |
| Iridium-Catalyzed [3+3] Cycloaddition | C-2, C-3, C-5, C-6 | Atom-economical, high diastereoselectivity | Imines |
| Jocic-Type Reactions | C-3 | Utilizes trichloromethylcarbinols | Enantiomerically enriched trichloromethyl-substituted alcohols, Diamines |
| Photoredox C-H Functionalization | α to Nitrogen | Direct functionalization of C-H bonds | N-Aryl piperazines, (Hetero)arenes, Vinyl sulfones |
Cross-Coupling Methodologies for Piperazin-2-one Decoration
Cross-coupling reactions are powerful tools for the "decoration" of heterocyclic scaffolds, and the piperazin-2-one nucleus is no exception. These reactions, particularly those that form carbon-nitrogen bonds, allow for the introduction of aryl and vinyl groups at the N-4 position of the this compound, further expanding its chemical diversity. The secondary amine within the piperazin-2-one ring is a suitable nucleophile for such transformations.
Buchwald-Hartwig Amination:
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides or pseudohalides. For the this compound, this would involve the N-arylation of the secondary amine at the N-4 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has been the subject of extensive research, with bulky, electron-rich phosphines often providing the best results. nih.gov
The table below provides a representative overview of typical conditions for the Buchwald-Hartwig N-arylation of cyclic amines, which are applicable to the piperazin-2-one scaffold.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ | BippyPhos | NaOtBu | Toluene | 100 | High |
| Aryl Chloride | [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 110 | High |
| Heteroaryl Chloride | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | Good to High |
Copper-Catalyzed Cross-Coupling (Ullmann Condensation):
The copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions were harsh, modern protocols utilize ligands that facilitate the reaction under milder conditions. magtech.com.cnmdpi.com These reactions are often complementary to Buchwald-Hartwig aminations, sometimes showing better reactivity for certain substrates. mdpi.com Copper(I) salts, such as CuI, are commonly used as the catalyst, often in the presence of a diamine or amino acid ligand. rsc.org
The following table summarizes typical conditions for the copper-catalyzed N-arylation of amides and related heterocycles.
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | Good to High |
| Aryl Bromide | CuI | L-Proline | K₂CO₃ | DMSO | 90 | Good |
| Diaryliodonium Salt | CuI | None | DIPEA | Toluene | 60-100 | High |
N-Vinylation Reactions:
The introduction of a vinyl group at the N-4 position can be achieved through copper-catalyzed N-vinylation reactions. organic-chemistry.orgscispace.com These reactions typically employ a vinylating agent, such as a vinyl halide or a vinylsilane, in the presence of a copper catalyst and a base. This functionalization provides access to N-vinylpiperazin-2-ones, which can serve as monomers for polymerization or as precursors for further synthetic transformations.
A representative example of reaction conditions for copper-catalyzed N-vinylation is shown in the table below.
| Vinylating Agent | Catalyst | Base/Ligand | Solvent | Temperature | Yield (%) |
| Vinylsilane | CuF₂ | DMAP | DCE | Room Temp. | High |
Advanced Spectroscopic and Analytical Characterization of Piperazin 2 Ones
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic techniques can reveal distinct features of a compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 5-ethyl-1-methylpiperazin-2-one, ¹H and ¹³C NMR spectra would provide a definitive map of its atomic connectivity.
Detailed Research Findings: While specific, experimentally-derived spectral data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure. The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the ethyl group (a triplet and a quartet), and the three inequivalent methylene (B1212753) groups on the piperazinone ring. The purity of the sample can be assessed by the absence of extraneous peaks.
Similarly, the ¹³C NMR spectrum would show seven distinct carbon signals corresponding to the carbonyl carbon, the N-methyl carbon, the two carbons of the ethyl group, and the three methylene carbons of the heterocyclic ring. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 2.3 - 2.5 | Singlet | 3H |
| -CH₂-CH₃ | 1.0 - 1.2 | Triplet | 3H |
| -CH₂-CH₃ | 2.4 - 2.6 | Quartet | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| N-CH₃ | 40 - 45 |
| -CH₂-CH₃ | 45 - 55 |
| Ring -CH₂- (adjacent to N) | 50 - 60 |
| Ring -CH₂- (adjacent to C=O) | 50 - 60 |
| Ring -CH- (with ethyl group) | 55 - 65 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Detailed Research Findings: The molecular formula of this compound is C₇H₁₄N₂O, corresponding to a monoisotopic mass of 142.110613074 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental composition. In a typical mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ with an m/z of approximately 143.11789. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu Fragmentation analysis would likely show characteristic losses, such as the loss of the ethyl group or cleavage of the amide bond within the piperazinone ring.
Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 143.11789 |
| [M+Na]⁺ | 165.09983 |
| [M+K]⁺ | 181.07377 |
| [M+NH₄]⁺ | 160.14443 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint."
Detailed Research Findings: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). This peak typically appears in the range of 1630-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the ethyl and methyl groups just below 3000 cm⁻¹, and C-N stretching vibrations in the 1000-1350 cm⁻¹ region. Data from the related compound 1-methylpiperazine (B117243) shows characteristic absorptions for the piperazine (B1678402) core that would also be present. nist.govchemicalbook.com
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C-N Stretch | 1000 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.
Detailed Research Findings: Saturated cyclic amides like this compound are not expected to have strong UV absorption because they lack extensive conjugation. The primary electronic transition observable would be the weak n→π* transition associated with the carbonyl group's non-bonding electrons (n) being promoted to the anti-bonding π* orbital. This absorption is typically weak (low molar absorptivity) and occurs in the UV region, often around 210-230 nm. The absence of significant absorption at higher wavelengths would confirm the lack of aromatic impurities or extended chromophores.
Chromatographic and Other Analytical Techniques
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Detailed Research Findings: The purity of this compound can be effectively determined using reverse-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of any impurities with different polarities. The compound would elute as a single major peak, and its purity can be quantified by integrating the peak area and comparing it to the total area of all peaks detected, often by a UV detector set to a low wavelength (e.g., 210 nm) to detect the amide chromophore. acs.org
Typical HPLC Parameters for Analysis of Piperazin-2-one (B30754) Derivatives
| Parameter | Description |
|---|---|
| Column | C18, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Detection | UV at 210-220 nm |
| Mode | Gradient Elution |
Gas Chromatography (GC) for Volatile Piperazine Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For piperazine derivatives, GC can be employed to determine the purity of a sample and to identify and quantify its components. The compound is first vaporized and then passed through a long, narrow tube known as the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.
While specific GC studies on this compound are not readily found, the general methodology for piperazine analysis is well-established. A typical GC analysis would involve dissolving the compound in a suitable solvent and injecting it into the GC system. The retention time, the time it takes for the compound to travel through the column, would be a key identifier. Mass spectrometry is often coupled with GC (GC-MS) to provide mass-to-charge ratio information, further confirming the identity of the compound.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 143.11789 | 132.1 |
| [M+Na]⁺ | 165.09983 | 139.1 |
| [M-H]⁻ | 141.10333 | 131.3 |
| [M+NH₄]⁺ | 160.14443 | 150.6 |
| [M+K]⁺ | 181.07377 | 137.2 |
| [M+H-H₂O]⁺ | 125.10787 | 125.7 |
| [M+HCOO]⁻ | 187.10881 | 149.3 |
| [M+CH₃COO]⁻ | 201.12446 | 172.5 |
| [M+Na-2H]⁻ | 163.08528 | 136.4 |
| [M]⁺ | 142.11006 | 127.7 |
| [M]⁻ | 142.11116 | 127.7 |
Note: The data in this table is predicted and not experimentally determined.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This information is crucial for establishing the empirical formula of a newly synthesized molecule. The technique typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen) are collected and weighed to determine the mass percentages of each element.
For this compound, with the molecular formula C₇H₁₄N₂O, the theoretical elemental composition can be calculated. nih.gov Experimental data from an elemental analysis of a pure sample of this compound would be expected to closely match these theoretical values, thus confirming its empirical formula.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 59.12% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 9.93% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.71% |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.25% |
| Total | 142.202 | 100.00% |
Crystallographic Analysis of Piperazin-2-one Derivatives
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
For chiral molecules such as many piperazin-2-one derivatives, single-crystal X-ray diffraction is an invaluable tool for determining both the relative and absolute stereochemistry of the stereogenic centers. While no specific crystallographic data for this compound has been found in the surveyed literature, studies on related piperazin-2-one structures provide insight into the expected structural features. jyu.fimdpi.comnih.gov
Table 3: Illustrative Crystallographic Data for a Related Piperazin-2-one Derivative, 1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one nih.gov
| Parameter | Value |
| Formula | C₂₆H₄₃N₇O |
| Molecular Weight | 469.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.9433 (8) |
| b (Å) | 14.4097 (6) |
| c (Å) | 12.5310 (6) |
| β (°) | 108.774 (3) |
| Volume (ų) | 2725.7 (2) |
| Z | 4 |
Note: This data is for a related compound and serves only to illustrate the type of information obtained from single-crystal X-ray diffraction.
Analysis of Intermolecular Interactions in Crystalline States
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting and explaining the physical properties of a solid, including its melting point, solubility, and polymorphism.
In the crystal structures of piperazin-2-one derivatives, hydrogen bonding is a common and significant intermolecular interaction. For example, in the crystal structure of 1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one, molecules are linked into infinite chains through C—H⋯O interactions. nih.gov Similarly, studies on other related compounds have highlighted the role of various hydrogen bonds in stabilizing the crystal lattice. jyu.fimdpi.com For this compound, the carbonyl oxygen and the nitrogen atoms of the piperazinone ring could potentially participate in hydrogen bonding if suitable hydrogen bond donors are present in the crystal structure.
Computational and Theoretical Investigations of 5 Ethyl 1 Methylpiperazin 2 One Systems
Quantum Chemical Studies and Electronic Structure Analysis
Density Functional Theory (DFT) Calculations for Ground State Properties
No published studies were found that have employed Density Functional Theory (DFT) to calculate the ground state properties of 5-ethyl-1-methylpiperazin-2-one. Such calculations would typically provide insights into the optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges.
Ab Initio and Semi-Empirical Methods for Electronic Properties
There is no available research that has utilized ab initio or semi-empirical methods to determine the electronic properties of this compound. These studies are crucial for understanding the electronic behavior and reactivity of the molecule.
Prediction of Spectroscopic Parameters via Quantum Chemical Modeling
A specific quantum chemical modeling study to predict the spectroscopic parameters (such as IR, Raman, and NMR spectra) of this compound has not been reported in the scientific literature.
Analysis of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors for this compound is not available. This information is essential for predicting the molecule's reactivity and potential interaction sites.
Molecular Modeling and Conformational Analysis
Conformational Search and Energy Minimization Techniques
No specific studies detailing a conformational search or the application of energy minimization techniques to identify the stable conformers of this compound have been published. While general principles of conformational analysis can be applied to its structure, specific computational data is lacking.
Theoretical Predictions of Chemical Behavior and Interactions
The acid-base behavior of this compound is determined by its two nitrogen atoms. The nitrogen at position 1 (N1) is a tertiary amine, while the nitrogen at position 4 (N4) is part of an amide. The N1 atom is the primary basic center.
| Compound | First pKa (at 298 K) | Second pKa (at 298 K) |
| Piperazine (B1678402) | 9.73 | 5.35 |
| 1-Methylpiperazine (B117243) | 9.00 | 4.60 |
| 1-Ethylpiperazine | 9.07 | 4.68 |
| 1,4-Dimethylpiperazine (B91421) | 8.35 | 4.02 |
| Data sourced from Jouyban et al. uregina.ca |
The data reveals clear trends:
The addition of an alkyl group (methyl or ethyl) to a piperazine nitrogen lowers the first pKa, reducing the basicity compared to the parent piperazine. uregina.ca
The addition of a second methyl group to form 1,4-dimethylpiperazine leads to the lowest pKa in the series. uregina.ca
For this compound, the N1-methyl group would suggest a pKa similar to that of 1-methylpiperazine (~9.0). However, the presence of the electron-withdrawing carbonyl group at the adjacent C2 position is expected to significantly decrease the basicity of the N1 nitrogen. Studies on other piperazine-containing structures show that incorporating an amide bond can dramatically lower the pKa; for instance, the pKa of 1-acetyl-4-methylpiperazine (B3021541) was measured to be 7.06. rsc.org Therefore, the pKa of the N1 atom in this compound is predicted to be substantially lower than 9.0.
The structure of this compound allows for specific intermolecular interactions, primarily hydrogen bonding. The key features are:
Hydrogen Bond Donor: The secondary amine at the N4 position (N-H).
Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group (C=O).
This donor-acceptor pair facilitates the formation of strong intermolecular hydrogen bonds, leading to the creation of dimers or extended chains in the solid state or in non-polar solvents. The tertiary amine at N1 can also act as a hydrogen bond acceptor.
Computational techniques such as Density Functional Theory (DFT) are used to analyze these interactions in detail. nih.gov For related piperazine derivatives, these methods have been combined with single-crystal X-ray diffraction to characterize the complex network of intermolecular forces, which can include not only classical hydrogen bonds but also weaker C-H···N or C-H···π interactions that dictate the crystal packing. nih.gov Molecular electrostatic potential maps can further identify nucleophilic hotspots, such as the carbonyl oxygen, confirming their role in these interactions.
Computational tools are essential for elucidating the mechanisms of reactions involving the piperazin-2-one (B30754) scaffold. Studies on the reactions of piperazin-2-one and its analogues have shown that the substitution pattern on the nitrogen atoms is critical in determining the reaction outcome. nih.govacs.org
For example, in reactions with triethyl phosphite (B83602) prompted by phosphoryl chloride, unsubstituted piperazin-2-one yields a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govnih.gov In contrast, N-substituted lactams were found to react differently, typically forming dehydrophosphonates. nih.govacs.org
Computational mechanistic studies would explain this divergence in reactivity by:
Modeling the step-by-step reaction pathway for both substituted and unsubstituted reactants.
Calculating the activation energies for each step to identify the most favorable pathway.
Analyzing the electronic and steric properties of the intermediates and transition states.
Such studies on other piperazine-based compounds have been used to decipher their binding modes with biological targets and rationalize their observed affinities, demonstrating the power of computational chemistry in understanding and predicting chemical reactivity. nih.govrsc.org
Piperazin 2 One Scaffold in Advanced Chemical Synthesis and Material Science
Applications as Synthetic Intermediates and Building Blocks
The piperazin-2-one (B30754) framework, as exemplified by 5-ethyl-1-methylpiperazin-2-one, serves as a valuable intermediate in organic synthesis. Its inherent reactivity and multiple functionalization points allow for the construction of a wide array of more complex molecules.
Utility in the Construction of Complex Organic Molecules
Piperazin-2-one derivatives are instrumental in the synthesis of intricate organic structures. acs.org The presence of both a lactam and a secondary or tertiary amine within the ring system provides orthogonal handles for chemical modification. For instance, the nitrogen atoms can undergo N-alkylation, N-arylation, or acylation, while the carbon backbone can be functionalized through various C-C and C-N bond-forming reactions. acs.org This versatility enables the elaboration of the piperazin-2-one core into larger, more complex scaffolds found in natural products and pharmacologically active compounds. nih.gov The synthesis of tryptamine-piperazine-2,5-dione conjugates, for example, highlights the utility of the piperazine-dione core in constructing structurally diverse molecules with potential anticancer activity. nih.gov
Precursors for Advanced Organic Scaffolds
The piperazin-2-one ring system is a key precursor for the development of advanced organic scaffolds with tailored properties. Through strategic synthetic transformations, the piperazin-2-one core can be expanded or fused to other ring systems, leading to novel heterocyclic frameworks. For example, piperazin-2-ones can be used to synthesize fused bicyclic systems like pteridinones, which are important intermediates for antiproliferative agents. google.com Furthermore, the piperazine (B1678402) scaffold itself is a fundamental component in the synthesis of various biologically active compounds, including those with antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov The ability to construct bridged piperazines from piperazine-2,6-diones further demonstrates the role of this scaffold in creating conformationally restricted and complex molecular architectures. researchgate.net A cascade, metal-promoted transformation utilizing chloro allenylamide, a primary amine, and an aryl iodide can afford piperizinones in good yields, showcasing a one-pot process to form three new bonds. thieme-connect.com
Diversification of Chemical Libraries for Research Purposes
The modular nature of piperazin-2-one synthesis makes it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening and drug discovery. The ability to introduce a variety of substituents at different positions of the piperazin-2-one ring allows for the rapid creation of a multitude of analogs. thieme-connect.com This diversity-oriented synthesis approach is crucial for exploring chemical space and identifying new lead compounds with desired biological activities. The use of piperazine-based compounds in the development of delivery systems for siRNA in cancer cells further underscores the importance of this scaffold in creating functional molecular tools for biomedical research. nih.gov
Role in Peptide Mimetic and Peptidomimetic Design
The rigid and defined geometry of the piperazin-2-one scaffold makes it an excellent platform for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Piperazin-2-one as a Beta-Turn Mimetic Scaffold
Beta-turns are common secondary structures in peptides and proteins that play crucial roles in molecular recognition and biological activity. The piperazin-2-one scaffold can be designed to mimic the spatial arrangement of amino acid residues in a beta-turn. By constraining the peptide backbone into a specific conformation, piperazin-2-one-based mimetics can enhance the binding affinity and selectivity of a peptide for its target. nih.govwjarr.com The constrained dipeptide isosteres, such as those based on the piperazin-2-one skeleton, can replace two amino acids in a peptide sequence to induce a beta-turn conformation. wjarr.com This has been demonstrated in the development of various peptidomimetic structures where the piperazine moiety is used to replace an amide bond. nih.gov
Design of Constrained Peptide Analogues Incorporating Piperazin-2-ones
Incorporating the piperazin-2-one scaffold into peptide sequences is a powerful strategy for designing constrained peptide analogues with improved pharmacological properties. nih.gov Linear peptides are often susceptible to enzymatic degradation and have poor oral bioavailability. By cyclizing or constraining a peptide with a rigid scaffold like piperazin-2-one, its stability and bioavailability can be significantly enhanced. mdpi.com The synthesis of chiral piperazin-2-ones as model peptidomimetics has been described, highlighting the potential to create stereochemically defined and biologically active peptide analogues. rsc.org These constrained peptides can be designed to target a variety of biological receptors and enzymes with high specificity. nih.gov
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Tryptamine-piperazine-2,5-dione |
| Pteridinones |
| Chloro allenylamide |
| siRNA |
| Beta-turn |
Interactive Data Table: Applications of Piperazin-2-one Derivatives
| Application | Description | Key Features of Piperazin-2-one Scaffold | Relevant Research Areas |
| Synthetic Intermediate | Serves as a versatile building block for constructing more complex molecules. | Multiple reactive sites for functionalization. | Natural Product Synthesis, Medicinal Chemistry |
| Precursor for Advanced Scaffolds | Used to create novel and complex heterocyclic systems. | Ring can be expanded or fused to other rings. | Materials Science, Drug Discovery |
| Chemical Library Diversification | Ideal for generating diverse libraries for high-throughput screening. | Modular synthesis allows for easy introduction of various substituents. | Combinatorial Chemistry, Drug Discovery |
| Beta-Turn Mimetic | Mimics the beta-turn secondary structure in peptides. | Rigid scaffold constrains the peptide backbone. | Peptidomimetic Design, Structural Biology |
| Constrained Peptide Analogues | Improves stability and bioavailability of peptides. | Cyclization and conformational constraint. | Drug Development, Pharmacology |
Alpha-Helix Mimetic Structures Utilizing Piperazin-2-one Scaffolds
The α-helix is a fundamental secondary structure in proteins and plays a critical role in mediating protein-protein interactions (PPIs). The development of small molecules that can mimic the spatial arrangement of key amino acid side chains on an α-helix is a significant strategy in drug discovery to modulate these interactions. The piperazin-2-one scaffold, along with the broader class of piperazines and their derivatives, has been explored for the design of such α-helix mimetics. nih.gov
These scaffolds are attractive because their rigidified cyclic structure can pre-organize appended functional groups to project in vectors that mimic the i, i+3, and i+4 or i, i+4, and i+7 residues of an α-helix. acs.orgnih.gov While direct research on this compound as an α-helix mimetic is not prominent, the general principle involves decorating the piperazin-2-one core with appropriate side chains to replicate the binding interface of a protein's α-helix. The ethyl group at the 5-position of this compound could serve as one of these side-chain mimics. The stereochemistry at this position would be crucial for the correct spatial orientation.
Advanced Materials and Catalysis Applications
The versatility of the piperazin-2-one scaffold extends beyond medicinal chemistry into the realm of materials science and catalysis.
Role of Piperazin-2-one in Coordination Chemistry and Ligand Design
Piperazine and its derivatives are well-established ligands in coordination chemistry. The two nitrogen atoms of the piperazine ring can coordinate to a metal center, and the ring can adopt different conformations, such as chair and boat forms, to accommodate various coordination geometries. The introduction of a carbonyl group, as in piperazin-2-one, and further substitution on the ring and nitrogen atoms, as in this compound, can modulate the electronic and steric properties of the resulting ligands.
These modifications can influence the stability, reactivity, and catalytic activity of the corresponding metal complexes. While specific studies on the coordination chemistry of this compound are not widely reported, the presence of the amide nitrogen and the tertiary amine nitrogen, along with the carbonyl oxygen, provides multiple potential coordination sites. This makes it a potentially versatile ligand for the formation of complexes with a range of transition metals.
Contribution to Catalyst Development and Design
Chiral piperazine and piperazin-2-one derivatives are valuable scaffolds for the development of asymmetric catalysts. The rigid backbone of the piperazine ring allows for the precise positioning of catalytic groups and chiral centers, which can induce high stereoselectivity in chemical transformations.
The synthesis of enantiomerically pure C-substituted piperazin-2-ones is a key step in the development of such catalysts. acs.org These chiral building blocks can be incorporated into more complex catalyst structures. For example, they can serve as chiral ligands for metal-catalyzed reactions or as the core of organocatalysts. While there is no specific literature detailing the use of this compound in catalyst development, its chiral nature (assuming a single enantiomer is used) and the presence of functionalizable positions make it a candidate for such applications. The development of one-pot asymmetric syntheses for C3-substituted piperazin-2-ones highlights the interest in these scaffolds for creating catalysts for stereoselective reactions. acs.orgnih.gov
Incorporation into Chiral Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties. The incorporation of chiral building blocks into COFs can lead to the formation of chiral COFs, which have potential applications in asymmetric catalysis, chiral separations, and sensing.
Piperazine-linked COFs have been synthesized and have shown interesting properties, such as high electrical conductivity. The use of chiral piperazine derivatives as linkers in the synthesis of COFs is a promising strategy for creating chiral porous materials. Although there are no specific reports on the use of this compound in the synthesis of COFs, the general principle of using chiral building blocks to impart chirality to the framework is well-established. The ethyl group at the chiral center of this compound could project into the pores of the COF, creating a chiral environment.
Q & A
Basic: What are the key considerations for synthesizing 5-ethyl-1-methylpiperazin-2-one with high purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions. For example:
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate ring closure but risk side reactions.
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Reactant Ratios : Stoichiometric excess of ethylating agents (e.g., ethyl bromide) ensures complete substitution on the piperazine ring.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
- X-ray Crystallography : SHELX software (SHELXL) refines crystallographic data to resolve bond lengths and angles, critical for confirming the lactam ring and substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for ethyl (-CH₂CH₃, δ ~1.2–1.4 ppm) and methyl groups (-CH₃, δ ~2.3 ppm) on the piperazine ring.
- MS : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₇H₁₄N₂O), with fragmentation patterns confirming the lactam structure .
Advanced: How can crystallographic data resolve structural ambiguities in piperazinone derivatives?
Methodological Answer:
- High-Resolution Data : SHELXL refines twinned or high-symmetry crystals, distinguishing between keto-enol tautomers or positional isomers .
- Comparative Analysis : Overlay solved structures (e.g., (R)-3-methylpiperazin-2-one) to identify steric or electronic effects of substituents like the ethyl group .
- Validation : R-factor convergence (<0.05) and residual electron density maps ensure accuracy .
Advanced: What strategies are used to analyze contradictory bioactivity data in piperazinone derivatives?
Methodological Answer:
- Iterative Reassessment : Re-examine experimental variables (e.g., cell line viability assays vs. in vivo models) using qualitative research frameworks to identify confounding factors .
- Assay Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Statistical Rigor : Apply multivariate analysis to isolate variables (e.g., substituent effects vs. solvent interactions) .
Advanced: How to design experiments to study structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
- Analog Synthesis : Replace the ethyl or methyl group with bioisosteres (e.g., cyclopropyl or trifluoromethyl) to assess steric/electronic impacts .
- In Vitro Screening : Use cytotoxicity assays (e.g., MTT on HEK-293 cells) and receptor-binding studies (e.g., dopamine D2/D3 receptor panels) to correlate substituents with activity .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in target proteins, guiding rational design .
Basic: What purification techniques are optimal for this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates polar byproducts .
- Recrystallization : Use ethanol at 4°C to isolate high-purity crystals (melting point ~120–125°C) .
- TLC Monitoring : Silica plates (ethyl acetate:hexane = 3:7) confirm reaction progress and purity (Rf ~0.4) .
Advanced: How to assess binding interactions using computational models for this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein stability in water (GROMACS) to evaluate hydrogen bonding with residues like Asp110 in kinases .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying substituents (e.g., ethyl → propyl) .
- Pharmacophore Mapping : Identify essential features (e.g., lactam oxygen as a hydrogen bond acceptor) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
